molecular formula C22H20N4O6 B2470871 1-phenyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251704-83-2

1-phenyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2470871
CAS No.: 1251704-83-2
M. Wt: 436.424
InChI Key: OYUOLHBZFDLDFR-UHFFFAOYSA-N
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Description

1-phenyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C22H20N4O6 and its molecular weight is 436.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various pyrazine derivatives, including compounds similar to 1-phenyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione, have been synthesized using different techniques. For instance, Mahmoud et al. (2012) discuss the synthesis of phthalazinone derivatives, which are structurally related to pyrazine derivatives, highlighting the diverse synthetic routes available for such compounds (Mahmoud et al., 2012).

  • Spectral Characterisation : The spectral characterization of similar compounds is crucial for understanding their properties. For example, Mahmoud et al. (2012) performed spectral characterization of phthalazinone derivatives, which is a key step in the study of pyrazine derivatives (Mahmoud et al., 2012).

Biological Evaluation

  • Antimicrobial and Anti-inflammatory Agents : Kendre et al. (2015) synthesized a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, and evaluated them for their antimicrobial and anti-inflammatory activities. This suggests potential applications of pyrazine derivatives in medicinal research (Kendre et al., 2015).

  • Antioxidant Activities : Chennapragada and Palagummi (2018) investigated 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives as novel 1, 3, 4-oxadiazoles for their antimicrobial and antioxidant activities, indicating the potential of pyrazine derivatives in antioxidant applications (Chennapragada & Palagummi, 2018).

Material Science

  • Electron-Transport Materials : Huang et al. (2006) synthesized a series of derivatives containing pyrazine moieties and evaluated them as effective electron-transport materials for organic light-emitting devices, which could imply similar applications for this compound (Huang et al., 2006).

  • Synthetic Applications : The synthesis of pyrazine derivatives has applications in the development of new materials and compounds. For instance, the synthesis of pyrazolyl-phthalazine-diones as discussed by Simijonović et al. (2018) shows the potential of these compounds in creating new materials with antiradical properties (Simijonović et al., 2018).

  • Flavor Component Formation : Research by Pripis-Nicolau et al. (2000) on the formation of flavor components highlights the potential application of pyrazine derivatives in the food industry, particularly in enhancing flavors and aromas (Pripis-Nicolau et al., 2000).

Properties

IUPAC Name

1-phenyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6/c1-29-16-11-14(12-17(30-2)19(16)31-3)20-23-18(32-24-20)13-25-9-10-26(22(28)21(25)27)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUOLHBZFDLDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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